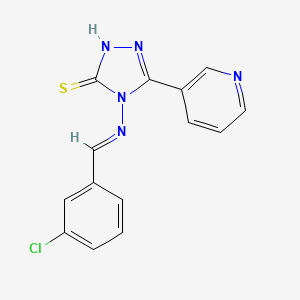
4-(9-Anthryl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9-Anthryl)-4-oxobutanoic acid is an organic compound that features an anthracene moiety attached to a butanoic acid chain with a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Anthryl)-4-oxobutanoic acid typically involves the reaction of 9-anthraldehyde with a suitable reagent to introduce the butanoic acid chain. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to form the ketone group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(9-Anthryl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The anthracene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of 4-(9-Anthryl)-4-hydroxybutanoic acid.
Reduction: Formation of 4-(9-Anthryl)-4-hydroxybutanoic acid.
Substitution: Formation of various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
4-(9-Anthryl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of anthracene derivatives with biological systems.
Medicine: Investigated for its potential as a fluorescent probe in medical diagnostics.
Industry: Utilized in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of 4-(9-Anthryl)-4-oxobutanoic acid largely depends on its functional groups. The anthracene moiety can interact with various molecular targets through π-π stacking interactions, while the ketone and carboxylic acid groups can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s behavior in different chemical and biological environments.
Comparación Con Compuestos Similares
Similar Compounds
9-Anthraldehyde: A precursor in the synthesis of 4-(9-Anthryl)-4-oxobutanoic acid.
9-Anthraceneboronic acid: Another anthracene derivative with different functional groups.
3-(10-methyl-9-anthryl)propanoic acid: A similar compound with a different side chain.
Uniqueness
This compound is unique due to the presence of both a ketone and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions. Its anthracene moiety also imparts unique photophysical properties, making it useful in applications such as fluorescence-based sensing and organic electronics.
Propiedades
Número CAS |
63471-84-1 |
|---|---|
Fórmula molecular |
C18H14O3 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
4-anthracen-9-yl-4-oxobutanoic acid |
InChI |
InChI=1S/C18H14O3/c19-16(9-10-17(20)21)18-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)18/h1-8,11H,9-10H2,(H,20,21) |
Clave InChI |
MMYCAOLDTXBHEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(9-Bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)-4-chlorophenol](/img/structure/B11971657.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11971673.png)


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11971700.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11971701.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971706.png)

![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971721.png)

![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11971728.png)
![5-(2,4-Dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11971733.png)
![(2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B11971741.png)
